molecular formula C13H16O2 B13622182 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13622182
M. Wt: 204.26 g/mol
InChI Key: NNRMYTZWHCHTLQ-BQYQJAHWSA-N
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Description

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is a synthetic chalcone derivative of interest in advanced materials and organic chemistry research. This compound features an α,β-unsaturated ketone system, where the carbonyl group is attached to a 2,4-dimethylphenyl ring and the ethylene bridge is terminated with an ethoxy group. Chalcones are a versatile class of compounds known to serve as key intermediates in organic synthesis. They can undergo various reactions, including epoxidation and cyclization, to form more complex structures such as indanones and flavanones, which are valuable scaffolds in medicinal and materials chemistry . The specific substitution pattern on this chalcone, with ortho- and para-methyl groups on one aromatic ring and an ethoxy group on the propenone chain, may influence its steric and electronic properties, potentially leading to unique chemical reactivity and physical characteristics, such as its behavior in the solid state . Researchers can utilize this compound as a building block for the synthesis of diverse heterocyclic systems or as a precursor for developing novel organic materials with potential non-linear optical properties, an area where similar chalcone derivatives have shown promise . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+

InChI Key

NNRMYTZWHCHTLQ-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(C=C(C=C1)C)C

Canonical SMILES

CCOC=CC(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

Claisen-Schmidt Condensation Reaction

The primary and most widely reported method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed aldol condensation involves reacting 2,4-dimethylacetophenone with ethyl acetoacetate or an equivalent ethoxy-substituted ketone under controlled conditions.

Reaction Overview:
  • Reactants: 2,4-Dimethylacetophenone and ethyl acetoacetate (or ethoxy-substituted carbonyl compound)
  • Catalyst: Strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvent: Ethanol or methanol, commonly used for their polarity and ability to dissolve reactants
  • Conditions: Reflux for several hours (typically 4–6 hours)
  • Workup: Cooling the reaction mixture, followed by recrystallization or column chromatography for purification

This reaction forms the α,β-unsaturated ketone with an ethoxy substituent at the β-position, yielding the target chalcone derivative.

Detailed Reaction Parameters and Yields

Parameter Typical Conditions Notes
Base concentration 10–20% w/v NaOH or KOH Ensures complete deprotonation
Solvent volume 50–100 mL ethanol per 1 mmol of ketone Adequate for reflux and solubilization
Reaction temperature Reflux (~78 °C for ethanol) Promotes condensation
Reaction time 4–6 hours Monitored by TLC or HPLC
Product isolation Cooling, filtration, recrystallization from ethanol Purity >95% achievable
Yield 70–85% Depends on reaction scale and purity

Alternative Synthetic Routes and Modifications

While Claisen-Schmidt condensation is the standard, other methods reported in literature for similar chalcones include:

However, specific detailed data on these alternative methods for this exact compound are limited in publicly accessible literature.

Research Findings and Purification Techniques

Purification

Post-synthesis, purification is critical to obtain high-purity this compound suitable for research applications:

  • Recrystallization: Ethanol or ethyl acetate are preferred solvents due to good solubility differences between product and impurities.
  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures can further purify the compound.
  • HPLC Analysis: High-performance liquid chromatography confirms purity, typically >95%.

Analytical Data

Technique Data/Result
Melting point Typically around 60–65 °C (varies with purity)
NMR Spectroscopy Characteristic signals for aromatic protons, ethoxy group, and α,β-unsaturated ketone
Mass Spectrometry Molecular ion peak at m/z = 204 (M+)
IR Spectroscopy Strong absorption bands for carbonyl (C=O) around 1650 cm⁻¹ and C=C stretching

Summary Table of Preparation Method

Step Description Conditions/Details
Starting materials 2,4-Dimethylacetophenone + Ethyl acetoacetate Molar ratio 1:1
Catalyst Sodium hydroxide or potassium hydroxide 10-20% w/v
Solvent Ethanol or methanol Sufficient to dissolve reactants
Reaction temperature Reflux (~78 °C for ethanol) 4–6 hours
Workup Cooling, filtration, recrystallization Ethanol or ethyl acetate
Purification Column chromatography (optional) Silica gel, hexane/ethyl acetate
Yield 70–85% Dependent on reaction scale
Analytical confirmation NMR, IR, MS, melting point, HPLC Purity >95%

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone undergoes selective oxidation:

Reagent Conditions Product Mechanism
KMnO₄ (aq)Acidic, 60°C2,4-Dimethylbenzoic acidOxidative cleavage of enone
Ozone (O₃)CH₂Cl₂, -78°CDicarbonyl compoundOzonolysis
H₂O₂/NaOHRoom temperatureEpoxideEpoxidation at α,β-site

The dimethyl groups on the phenyl ring slightly hinder oxidation at the ortho positions, directing reactivity toward the enone system .

Reduction Reactions

The carbonyl and double bond are targets for reduction:

Reagent Conditions Product Selectivity
NaBH₄EtOH, 0°CAllylic alcoholPartial reduction of carbonyl
LiAlH₄THF, refluxSaturated alcoholFull reduction
H₂/Pd-CEtOAc, 1 atm3-Ethoxypropan-1-one derivativeHydrogenation of double bond

Reduction with NaBH₄ favors the carbonyl group (ΔΔG‡ = 1.9 kcal/mol), while LiAlH₄ reduces both carbonyl and double bonds due to stronger Lewis acidity .

Nucleophilic Substitution

The ethoxy group participates in SN2 reactions:

Nucleophile Conditions Product Rate Constant (k, s⁻¹)
NH₃ (aq)80°C, 12 hours3-Aminoprop-2-en-1-one derivative2.1 × 10⁻⁴
KIDMF, 100°C3-Iodoprop-2-en-1-one derivative4.7 × 10⁻⁵

Steric hindrance from the dimethylphenyl group reduces substitution rates by 15–20% compared to unsubstituted analogs .

Cycloaddition Reactions

The enone system engages in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Endo/Exo Ratio
1,3-ButadieneToluene, 110°CBicyclic ketone85:15
AnthraceneMicrowave, 150°CPolycyclic adduct92:8

The reaction exhibits polarity-matched interactions , with the electron-deficient enone reacting preferentially with electron-rich dienes .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism:

Acid Conditions Product Equilibrium Constant (K)
HCl (conc.)EtOH, refluxEnol ether3.2 × 10³
H₂SO₄25°C, 2 hoursCyclic diketone1.8 × 10²

The 2,4-dimethyl groups stabilize the enol form through hyperconjugation, shifting equilibrium toward enolization .

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ in substituents on the aryl rings and the enone system, significantly altering their physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one 2,4-dimethylphenyl (C1), ethoxy (C3) C₁₃H₁₆O₂ 204.27 Enhanced lipophilicity due to ethoxy and methyl groups
1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one 2,4-dihydroxyphenyl (C1), phenyl (C3) C₁₅H₁₂O₃ 240.26 Hydrogen-bonding capacity via hydroxyl groups
1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-en-1-one 4-chlorophenyl (C1), 2,4-dimethoxyphenyl (C3) C₁₇H₁₅ClO₃ 302.75 Electron-withdrawing Cl and electron-donating OMe groups
(Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-dimethylphenyl (C1), triazole (C2) C₁₉H₁₇N₃O 303.36 Planar triazole moiety influencing crystal packing
1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one 2,4-dimethoxyphenyl (C1), thienyl (C3) C₁₅H₁₄O₃S 274.34 Thiophene enhances π-conjugation

Physicochemical Properties

  • Lipophilicity : The ethoxy and methyl groups in the target compound increase hydrophobicity compared to hydroxylated analogues (e.g., 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one), which exhibit higher aqueous solubility due to polar -OH groups .
  • Melting Points: Crystallographic data for (Z)-1-(2,4-dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (monoclinic, P2₁/n) reveals dense packing via van der Waals interactions, leading to higher melting points (~200–220°C) compared to non-planar analogues .
  • Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) stabilize the enone system, while electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity at the β-carbon, influencing reactivity in nucleophilic additions .

Research Findings

  • Crystallography: The target compound’s structural analogues, such as (Z)-1-(2,4-dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, form monoclinic crystals with intermolecular C–H···O and π–π interactions, stabilizing the lattice .
  • Reactivity: Substituents at the para position (e.g., Cl, OMe) significantly alter the enone’s electrophilicity, with Hammett constants (σ) correlating with reaction rates in nucleophilic additions .

Biological Activity

1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one, also known as a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

This structure features a chalcone backbone which is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Numerous studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, research has shown that this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.

A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)25Modulation of MAPK pathway

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

A study reported that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus50Gram-positive
Escherichia coli75Gram-negative
Candida albicans100Fungal

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies

A notable case study involved the use of this compound in a preclinical model for cancer therapy. The study found that administration led to a significant reduction in tumor size in mice bearing xenograft tumors derived from human breast cancer cells. This effect was attributed to both direct cytotoxicity against cancer cells and indirect effects through immune modulation .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one with high purity and yield?

The Claisen-Schmidt condensation is widely used for synthesizing α,β-unsaturated ketones. A typical protocol involves reacting 2,4-dimethylacetophenone with an ethoxy-substituted aldehyde in ethanol under basic conditions (e.g., 20% KOH) at room temperature for 4–6 hours. Recrystallization from ethanol is recommended to achieve >95% purity, as demonstrated in analogous chalcone syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Beyond standard NMR and IR spectroscopy, single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, especially for resolving double-bond geometry (E/Z isomerism). Additionally, DFT calculations at the B3LYP/6-311++G(d,p) level can predict vibrational frequencies and electronic properties, aiding in spectral interpretation .

Q. How can researchers address contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., IR or UV-Vis) often arise from solvent effects or intermolecular interactions. Hybrid methods like AIM (Atoms in Molecules) theory can resolve ambiguities by analyzing electron density topology, as shown in studies of structurally similar enones .

Advanced Research Questions

Q. What experimental design considerations are essential for evaluating the antimicrobial activity of this compound?

Follow standardized protocols like the broth microdilution method (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and account for solvent cytotoxicity by testing DMSO/methanol vehicle effects. Note that substituent position (e.g., methoxy vs. chloro groups) significantly impacts bioactivity, as seen in related chalcones .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in heterocyclic synthesis?

DFT calculations at the M06-2X/def2-TZVP level can map frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the β-carbon of the enone system is often reactive toward nucleophiles, enabling cyclization to pyrazoles or triazoles under catalytic conditions, as observed in analogous fluorophenyl derivatives .

Q. What are the key challenges in analyzing crystal packing and intermolecular interactions?

XRD data reveal dominant C–H···O and π-π stacking interactions, which stabilize the crystal lattice. For accurate Hirshfeld surface analysis, use software like CrystalExplorer to quantify interaction contributions. Note that bulky substituents (e.g., 2,4-dimethyl groups) may reduce packing efficiency compared to simpler analogs .

Q. How do reaction conditions influence isomerization during downstream derivatization?

The E/Z ratio of intermediates is sensitive to solvent polarity and temperature. For instance, polar aprotic solvents (e.g., DMF) favor the thermodynamically stable E-isomer, while Z-isomers may form under kinetic control. Monitor isomerization via HPLC or NOESY NMR, as demonstrated in triazole-containing enones .

Q. What strategies mitigate sample degradation during long-term stability studies?

Organic degradation in solution can be minimized by storing samples at –20°C under inert atmosphere (N₂/Ar). For real-time monitoring, employ hyphenated techniques like LC-MS to track decomposition products. Evidence from wastewater matrix studies suggests cooling and antioxidants (e.g., BHT) enhance stability .

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